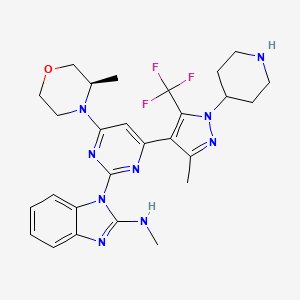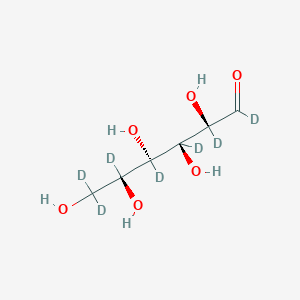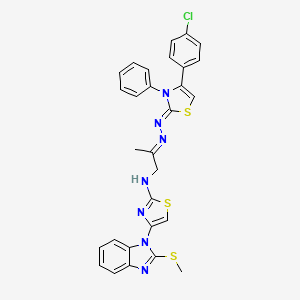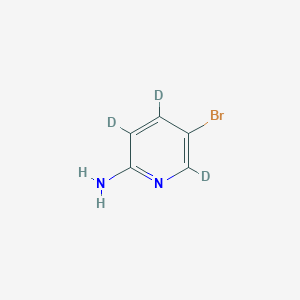
Anticancer agent 71
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has been studied for its antiproliferative activity and its potential to be developed into an effective chemotherapeutic agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 71 involves the preparation of diphenyl-N-heteroaromatic compounds. The favorable 2H-1,2,3-triazole compound 4a is optimized, leading to the discovery of compounds 4b and 4c with more potent antimigratory and antiproliferative activities . The synthetic route typically involves the use of azide and alkyne building blocks, which undergo a cycloaddition reaction to form the triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the same cycloaddition reaction, with optimization for yield and purity. The reaction conditions would need to be carefully controlled to ensure the formation of the desired product without significant by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 71 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its anticancer activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its stability and efficacy.
Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its binding affinity to target proteins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include modified versions of this compound with enhanced anticancer activity, stability, and binding affinity. These modifications can lead to the development of more potent derivatives of the compound.
Applications De Recherche Scientifique
Anticancer agent 71 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-containing molecules.
Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells.
Medicine: Investigated as a potential chemotherapeutic agent for treating various types of cancer.
Industry: Potentially used in the development of new anticancer drugs and therapies
Mécanisme D'action
Anticancer agent 71 exerts its effects by arresting the cell cycle at the G2/M phase and inducing apoptosis through the upregulation of Bax, Ikb-α, and cleaved PARP, and the downregulation of Bcl-2 expression levels . This compound shows antiproliferative activity by targeting key proteins involved in cell cycle regulation and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anticancer agent 71 include other diphenyl-N-heteroaromatic compounds, such as:
Compound 4a: A precursor to this compound with less potent activity.
Compound 4c: Another derivative with potent antimigratory and antiproliferative activities.
Nitrogen-containing heterocycles: Such as pyrimidine, quinolone, and imidazole derivatives, which have shown anticancer activity.
Uniqueness
This compound is unique due to its specific mechanism of action, targeting the G2/M phase of the cell cycle and inducing apoptosis through multiple pathways. Its structure allows for modifications that can enhance its anticancer activity, making it a promising candidate for further development as a chemotherapeutic agent.
Propriétés
Formule moléculaire |
C18H13ClF3N5O |
|---|---|
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
1-(2-amino-6-phenylpyrimidin-4-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28) |
Clé InChI |
HQDVZDXIFMCLAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


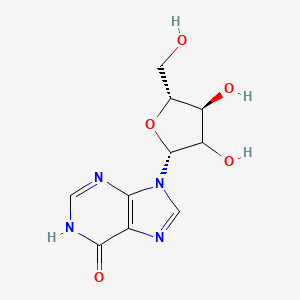
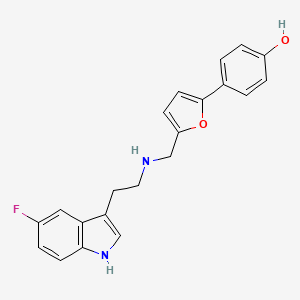
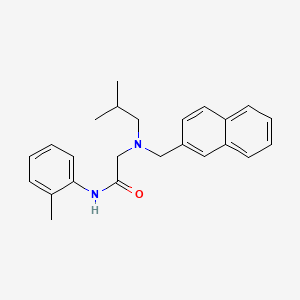
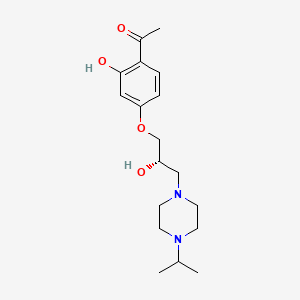
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
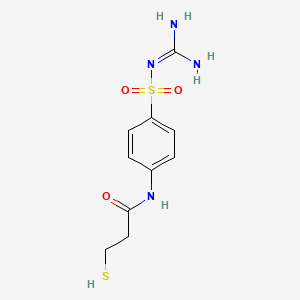
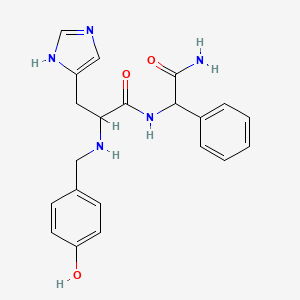
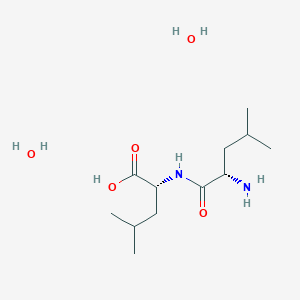
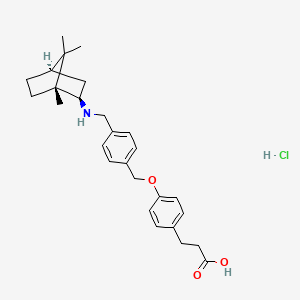
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
